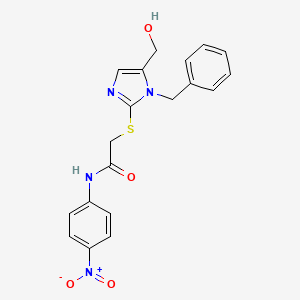

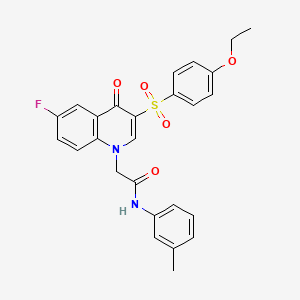

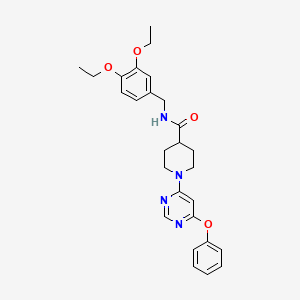

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in biochemistry and physiology research to investigate the function of proteins and their interactions with other molecules.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine compounds, including those with methoxy and methylphenylsulfonyl groups, are known to participate in nucleophilic aromatic substitution reactions. These reactions are crucial for synthesizing a wide range of chemical products, including pharmaceuticals and agrochemicals. One study reviews the mechanism and kinetics of nucleophilic substitution in nitro-group-containing aromatic compounds, highlighting the role of piperidine as a reactant (Pietra & Vitali, 1972).

Cytochrome P450 Enzyme Inhibition

The chemical structure related to piperidine derivatives plays a role in inhibiting cytochrome P450 enzymes, which are essential for drug metabolism in the human liver. Understanding the selectivity and potency of such inhibitors is vital for predicting drug-drug interactions and for the development of safer pharmaceuticals (Khojasteh et al., 2011).

Pharmaceutical Impurity Analysis

Compounds with methoxy and methylphenylsulfonyl groups are examined for their role as impurities in pharmaceutical products. The study of these impurities is crucial for drug safety and efficacy. Research on the novel synthesis of pharmaceutical impurities, including those related to proton pump inhibitors, sheds light on the importance of identifying and controlling such compounds (Saini et al., 2019).

Environmental Contaminant Removal

Research into the removal of persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions highlights the environmental applications of chemical research involving sulfonamide compounds. Techniques like adsorption and advanced oxidation processes are explored for their efficiency in removing contaminants, offering a glimpse into the environmental significance of studying such chemical structures (Prasannamedha & Kumar, 2020).

Sulfonamide Inhibitors in Therapy

Sulfonamide inhibitors, which may share structural similarities with the compound , have been reviewed for their therapeutic applications against bacterial infections and other diseases. These inhibitors are critical for developing drugs targeting specific enzymes or receptors, underscoring the importance of such chemical compounds in therapeutic research (Gulcin & Taslimi, 2018).

properties

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonyl-4-thiophen-3-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c1-13-11-16(3-4-17(13)21-2)23(19,20)18-8-5-14(6-9-18)15-7-10-22-12-15/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWQQYBLKXLQTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

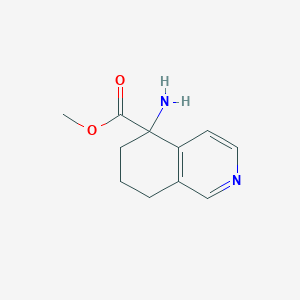

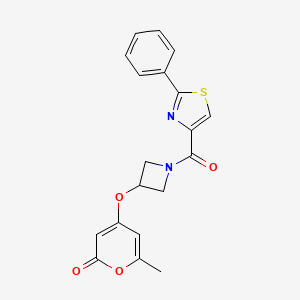

![2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768864.png)

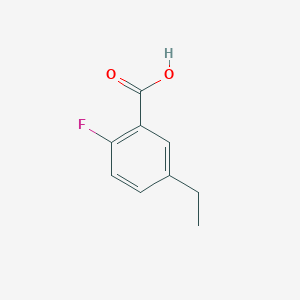

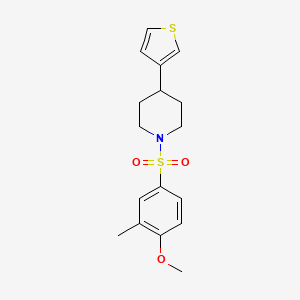

![N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2768866.png)

![methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate](/img/structure/B2768867.png)

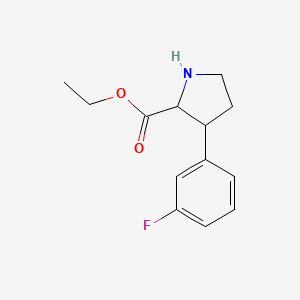

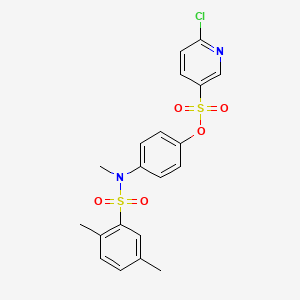

![[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine](/img/structure/B2768872.png)